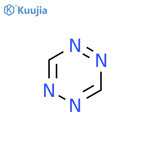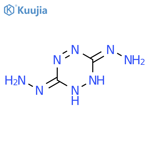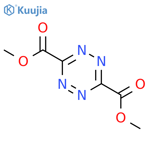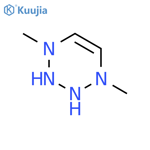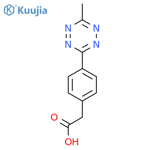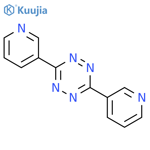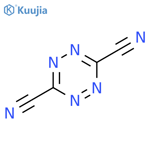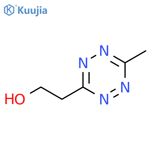テトラジーンズ
テトラジン(Tetrazines)は、四つの窒素原子を含む不飽和六員環を有するヘテロサイクル化合物であり、高い熱安定性と反応性を特徴とする。この構造は、ジエンフェイルとしての特性を持ち、Diels-Alder反応における優れた反応性を示す。特に、疎水性環境下での反応効率が高く、生体分子との結合やポリマー合成において広く利用される。また、電子豊富な窒素原子による酸素や水素との相互作用が安定した生成物をもたらすため、複雑な合成経路においても信頼性が確保される。その多様な反応性と安定性により、有機合成および材料科学分野での重要な中間体としての価値が認められている。

関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
推奨される供給者
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
-
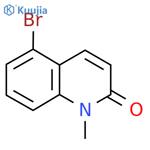
-
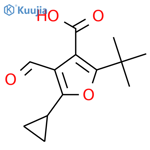
-
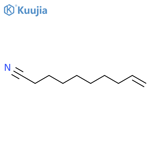 9-Decenenitrile Cas No: 61549-49-3
9-Decenenitrile Cas No: 61549-49-3 -
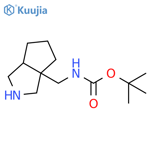
-


